REACTION_CXSMILES
|
C[C:2]1[C:7]([C:8]([O-])=[O:9])=[C:6](C)[C:5]([C:12]([O-])=[O:13])=[C:4](C)[C:3]=1[C:16]([O-])=[O:17].[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.OS([O-])(=O)=O.[K+]>C1COCC1>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([CH2:12][OH:13])[CH:4]=[C:3]([CH2:16][OH:17])[CH:2]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1C(=O)[O-])C)C(=O)[O-])C)C(=O)[O-]
|
Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
to proceed at RT for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to determine if reaction
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the Celite was washed with MeOH (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred in THF (30 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.68 mmol | |
AMOUNT: MASS | 0.954 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |